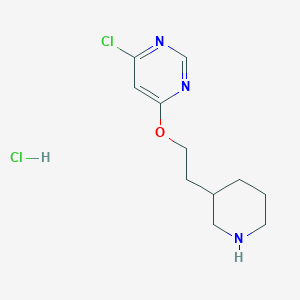![molecular formula C14H22ClNO2 B1397646 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride CAS No. 1220036-83-8](/img/structure/B1397646.png)
4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride
Descripción general
Descripción
“4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1219980-01-4 . It has a molecular weight of 257.76 . This compound is typically in powder form and is stored at room temperature .
Physical And Chemical Properties Analysis
“4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 257.76 .Aplicaciones Científicas De Investigación
Serotonin Reuptake Inhibition
Paroxetine hydrochloride, a derivative similar to 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride, functions as a selective serotonin reuptake inhibitor. This compound has applications in treating various disorders including depression, generalized anxiety disorder, obsessive-compulsive disorder, and posttraumatic stress disorder. The properties and effects of this compound have been extensively studied, providing insights into its pharmaceutical applications (Germann et al., 2013).
Metabolic Activity
Compounds with structural similarities to 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride have been observed to influence metabolic activities in animal models. For instance, certain piperidine derivatives have shown to reduce food intake and weight gain in obese rats, indicating potential applications in weight management and obesity research (Massicot et al., 1985).
Thermogenic Effects
Another study on a non-amphetaminic compound structurally related to 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride demonstrated an increase in energy expenditure and resting metabolic rate in rats. This indicates potential applications in understanding and managing metabolic disorders (Massicot et al., 1985).
Opiate Activity
Research on piperidine derivatives has also explored their potential in opiate analgesics. These studies have shown that specific modifications in the piperidine nucleus can yield potent mu-opiate agonists, suggesting applications in pain management and anesthesiology (Galt et al., 1989).
Receptor Binding Studies
Halogenated 4-(phenoxymethyl)piperidines, similar in structure to 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride, have been synthesized and studied for their receptor binding properties, specifically for σ-1 receptors. This has implications in neurological studies and the development of imaging probes for brain research (Waterhouse et al., 1997).
Anti-Inflammatory and Antioxidant Properties
Some derivatives of piperidines have been evaluated for their anti-inflammatory and antioxidant properties, indicating potential for therapeutic applications in treating inflammation and oxidative stress-related disorders (Geronikaki et al., 2003).
Neuroprotective Agents
Derivatives of piperidine, similar to 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride, have been identified as neuroprotective agents, particularly in blocking N-methyl-D-aspartate responses. This suggests potential applications in neurological research and treatment of neurodegenerative diseases (Zhou et al., 1999).
Antifungal and Analgesic Activities
Piperidine derivatives have also been examined for their antifungal and analgesic activities, indicating potential for applications in treating fungal infections and pain management (Rameshkumar et al., 2003).
Parkinsonism Studies
The compound MPTP, a meperidine analog and structurally related to piperidines, has been studied for its effects on the substantia nigra in the brain, providing insights into the mechanisms of parkinsonism (Langston et al., 1983).
Safety And Hazards
Propiedades
IUPAC Name |
4-(2-phenoxyethoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-2-4-14(5-3-1)17-11-10-16-12-13-6-8-15-9-7-13;/h1-5,13,15H,6-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWOCSLMGKKIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCCOC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride | |
CAS RN |
1220036-83-8 | |
| Record name | Piperidine, 4-[(2-phenoxyethoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397564.png)
![3-[(2,4-Difluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397565.png)
![2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride](/img/structure/B1397566.png)
![4-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397567.png)
![3-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397568.png)
![3-[(3,4-Difluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397569.png)
![3-[(3-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397572.png)
![4-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397573.png)
![4-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397575.png)
![3-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397578.png)
![3-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397580.png)
![3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397581.png)

